molecular formula C9H11ClN2O2 B2420244 3-amino-4-chloro-N-(2-hydroxyethyl)benzamide CAS No. 1097826-86-2

3-amino-4-chloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B2420244
CAS No.: 1097826-86-2
M. Wt: 214.65
InChI Key: DPMZPUIFRULOKH-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 4-position, and a hydroxyethyl group attached to the nitrogen atom of the benzamide moiety

Properties

IUPAC Name

3-amino-4-chloro-N-(2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMZPUIFRULOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 3-amino-4-chlorobenzoic acid is then reacted with 2-aminoethanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-amino-N-(2-hydroxyethyl)benzamide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-amino-4-carboxy-N-(2-hydroxyethyl)benzamide.

    Reduction: 3-amino-N-(2-hydroxyethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic development in diseases such as cancer and autoimmune disorders.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
  • Another investigation explored its efficacy against various cancer cell lines, revealing promising results that warrant further exploration in clinical settings .

Enzyme Interaction Studies

The compound has been used as a probe in biochemical assays to study enzyme interactions. Its ability to bind selectively to certain enzymes makes it valuable for understanding biochemical pathways and developing new therapeutic strategies.

Antimicrobial Activity

Research has shown that 3-amino-4-chloro-N-(2-hydroxyethyl)benzamide exhibits antimicrobial properties against several bacterial strains, including those responsible for tuberculosis . The structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy.

Development of Novel Materials

The compound is also studied for its potential use in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor material properties for applications in electronics or photonics.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnti-inflammatory drug developmentInhibits IκB kinase activity; potential for treating autoimmune diseases
Biological StudiesEnzyme interaction studiesEffective as an acetylcholinesterase inhibitor; potential for Alzheimer's treatment
Antimicrobial ActivityTesting against bacterial strainsExhibited significant antimicrobial activity comparable to standard antibiotics
Materials ScienceDevelopment of novel materialsPotential applications in electronics due to unique optical properties

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-chlorobenzamide: Lacks the hydroxyethyl group, making it less hydrophilic.

    4-chloro-N-(2-hydroxyethyl)benzamide: Lacks the amino group, affecting its binding properties.

    3-amino-N-(2-hydroxyethyl)benzamide: Lacks the chlorine atom, altering its reactivity.

Uniqueness

3-amino-4-chloro-N-(2-hydroxyethyl)benzamide is unique due to the combination of functional groups that provide a balance of hydrophilicity, reactivity, and binding potential. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Amino-4-chloro-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

  • Molecular Formula : C10H12ClN2O2
  • Molecular Weight : 232.67 g/mol

This compound features an amino group, a chloro substituent, and a hydroxyl ethyl side chain, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity.
  • Neuroprotective Effects : Preliminary studies suggest it may have protective effects on neuronal cells.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to act through the following pathways:

  • HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by affecting cell cycle regulation and enhancing pro-apoptotic signals.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorInhibits proliferation of cancer cells (IC50 values in micromolar range)
Enzyme InteractionModulates activity of specific enzymes
NeuroprotectionPotential protective effects on neuronal cells

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that derivatives of benzamide compounds exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong inhibitory effects on tumor growth .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that compounds similar to this compound could induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. This was evidenced by changes in gene expression profiles associated with apoptosis .
  • Neuroprotective Studies :
    • Research focused on the neuroprotective effects highlighted that certain derivatives could mitigate oxidative stress-induced damage in neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases .

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